2-(Azetidin-3-yl)propan-2-ol hydrochloride chemical properties
2-(Azetidin-3-yl)propan-2-ol hydrochloride chemical properties
An In-depth Technical Guide to 2-(Azetidin-3-yl)propan-2-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-(Azetidin-3-yl)propan-2-ol hydrochloride (CAS No: 1357923-33-1), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its core chemical and physical properties, outlines a representative synthetic pathway, and discusses its application as a scaffold in the development of novel therapeutics. Furthermore, this guide presents standardized protocols for characterization and safe handling, designed for researchers, chemists, and drug development professionals. The content is grounded in authoritative sources to ensure scientific integrity and practical utility.
Introduction: The Strategic Value of the Azetidine Moiety
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, while also providing a novel three-dimensional exit vector for further chemical exploration.[2] Unlike more common five- or six-membered rings, the inherent ring strain of the azetidine core can influence conformation and binding affinity to biological targets. 2-(Azetidin-3-yl)propan-2-ol hydrochloride serves as a key intermediate, combining the versatile azetidine core with a tertiary alcohol functional group, making it a valuable building block for creating diverse chemical libraries for pharmaceutical research.[3][4][]
Core Chemical and Physical Properties
Precise characterization is the foundation of reproducible research. This section consolidates the known identification and physicochemical data for 2-(Azetidin-3-yl)propan-2-ol hydrochloride.
Compound Identification
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| CAS Number | 1357923-33-1 | [6][7] |
| Molecular Formula | C₆H₁₄ClNO | [6][7] |
| Molecular Weight | 151.63 g/mol | [6] |
| Synonyms | 2-(3-azetidinyl)-2-propanol hydrochloride | |
| InChI Key | Information not available in search results | |
| Canonical SMILES | CC(C)(C1CNC1)O.Cl | [6] |
Physicochemical Data
While comprehensive experimental data is limited in publicly available literature, the following table summarizes known and predicted properties. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common strategy in pharmaceutical development.[3]
| Property | Value | Notes | Source(s) |
| Physical State | Solid (predicted) | Assumed based on similar small molecule hydrochlorides. | |
| Melting Point | Not available | Data not found in public sources. | [8][9] |
| Boiling Point | Not available | Data not found in public sources. | [8][9] |
| Solubility | Soluble in water (predicted) | The hydrochloride salt form generally confers water solubility.[10] | |
| Storage Conditions | 2-8°C, store under inert gas | Recommended for maintaining chemical stability. | [4] |
| Predicted XlogP | -0.1 | A measure of lipophilicity; a negative value suggests hydrophilicity. | [11] |
Synthesis and Spectroscopic Characterization
The synthesis of substituted azetidines is a well-established field in organic chemistry.[1][12] While a specific, validated protocol for 2-(Azetidin-3-yl)propan-2-ol hydrochloride is not detailed in the provided search results, a plausible and representative synthetic workflow can be constructed based on established methodologies.
Representative Synthetic Workflow
The synthesis would likely proceed via the protection of the azetidine nitrogen, followed by the addition of a propan-2-ol moiety to the 3-position, and concluding with deprotection. A common starting material is a suitably protected azetidin-3-one.
Caption: Plausible synthetic workflow for the target compound.
Protocol Explanation:
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Grignard Reaction: The synthesis commences with a protected azetidine, such as 1-Boc-azetidin-3-one. The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. This starting material is reacted with a Grignard reagent, methylmagnesium bromide. The nucleophilic methyl groups attack the carbonyl carbon of the azetidinone, and after an aqueous workup, yield the tertiary alcohol, 1-Boc-3-(propan-2-ol)-azetidine.
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Deprotection: The final step involves the removal of the Boc protecting group. This is typically achieved by treating the intermediate with a strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane. This reaction cleaves the Boc group and simultaneously forms the hydrochloride salt of the azetidine nitrogen, yielding the final product, 2-(Azetidin-3-yl)propan-2-ol hydrochloride.
Protocol for Structural Characterization
Post-synthesis, the identity and purity of the compound must be rigorously confirmed. A standard suite of analytical techniques would be employed.
Objective: To confirm the structure and assess the purity of synthesized 2-(Azetidin-3-yl)propan-2-ol hydrochloride.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons of the propan-2-ol group (a singlet integrating to 6H), the protons on the azetidine ring (a set of multiplets), and a broad singlet for the hydroxyl proton. The N-H proton of the hydrochloride salt may also be visible as a broad signal.
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¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the two methyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the azetidine ring.
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-
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M+H]⁺). The observed mass should correspond to the calculated exact mass of the free base (C₆H₁₃NO), which is 115.0997 Da.[11]
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-
Infrared (IR) Spectroscopy:
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The IR spectrum should display characteristic absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. A peak in the 2700-3000 cm⁻¹ region would correspond to the N-H stretch of the ammonium salt. C-H stretching and bending vibrations would also be present.
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Applications in Research and Drug Development
This molecule is primarily used as a versatile building block for the synthesis of more complex, biologically active compounds.[4][]
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Scaffold for Library Synthesis: Its structure allows for derivatization at the azetidine nitrogen. This enables the rapid creation of a library of related compounds by reacting it with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides). These libraries are essential for high-throughput screening campaigns to identify new drug leads.[1]
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Introduction of Favorable Physicochemical Properties: The azetidine ring is considered a "bioisostere" for other cyclic and acyclic fragments. Its inclusion can enhance compound potency and improve key drug-like properties such as solubility and metabolic stability, while reducing lipophilicity.[2]
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Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound (151.63 g/mol ), it fits the criteria for a "fragment." In FBDD, such small molecules are screened for weak binding to a biological target. Hits are then elaborated or linked together to build a more potent lead compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(Azetidin-3-yl)propan-2-ol hydrochloride is not detailed in the search results, a robust safety protocol can be constructed based on data for structurally related compounds like azetidin-3-ol hydrochloride.[13]
Hazard Identification
The compound is anticipated to possess the following hazards based on analogous structures.[13]
| Hazard Class | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | GHS05 (Corrosion) |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Safe Handling and Emergency Protocol
Adherence to a strict handling protocol is mandatory to ensure personnel safety.
Caption: Workflow for safe handling and emergency response.
Step-by-Step Handling Procedure:
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Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Dispensing: When handling the solid, avoid creating dust. Use appropriate tools for weighing and transferring the material.
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Storage: Keep the container tightly sealed and store in a designated, cool location (2-8°C) as recommended.[4]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-(Azetidin-3-yl)propan-2-ol hydrochloride is a valuable and versatile chemical building block for pharmaceutical research. Its key features—the strained azetidine ring and the tertiary alcohol group—provide a unique structural motif for developing novel small molecules. While publicly available data on its specific physicochemical properties are sparse, its utility is well-established by its commercial availability and the known importance of the azetidine scaffold in medicinal chemistry. Adherence to rigorous synthetic, characterization, and safety protocols is paramount for its effective and safe use in the laboratory.
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